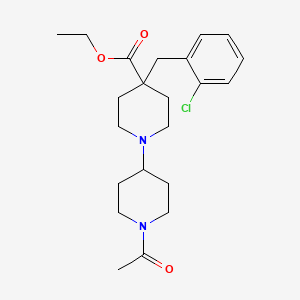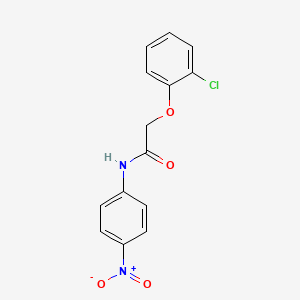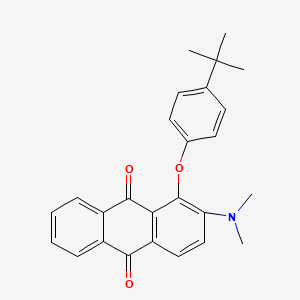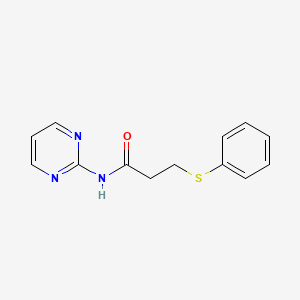![molecular formula C17H17ClN2O3 B4889185 N-(4-chlorophenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide](/img/structure/B4889185.png)
N-(4-chlorophenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chlorophenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide, also known as CEP-11004, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of amide derivatives and has been synthesized using various methods.
Wirkmechanismus
N-(4-chlorophenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide exerts its therapeutic effects by modulating various signaling pathways involved in cell growth, inflammation, and immune response. It has been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of various genes involved in inflammation and cell survival. N-(4-chlorophenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide also inhibits the activity of STAT3, a transcription factor that plays a critical role in cancer cell growth and immune response. Furthermore, N-(4-chlorophenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide has been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that regulate gene expression by modifying chromatin structure.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide has been shown to have various biochemical and physiological effects. It can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It also has anti-inflammatory properties and can suppress the production of pro-inflammatory cytokines. Furthermore, N-(4-chlorophenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide has been shown to modulate the immune response by suppressing the activity of T cells and B cells.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-chlorophenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide has several advantages for lab experiments. It is stable and can be easily synthesized in high yield with high purity. It has also been extensively studied for its therapeutic potential, making it a well-characterized compound. However, there are some limitations associated with N-(4-chlorophenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide. It has poor solubility in water, which can limit its use in certain experiments. Furthermore, its mechanism of action is not fully understood, which can make it challenging to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for research on N-(4-chlorophenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide. One area of interest is the development of novel formulations that can improve its solubility and bioavailability. Another area of interest is the identification of its molecular targets and downstream signaling pathways. Furthermore, N-(4-chlorophenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide can be used as a lead compound for the development of new drugs with improved therapeutic properties. Finally, more studies are needed to explore the potential of N-(4-chlorophenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide in the treatment of various diseases, including cancer, inflammation, and autoimmune disorders.
Conclusion:
In conclusion, N-(4-chlorophenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide is a chemical compound with significant potential for therapeutic applications. It has been synthesized using various methods and has been extensively studied for its biochemical and physiological effects. N-(4-chlorophenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide exerts its therapeutic effects by modulating various signaling pathways involved in cell growth, inflammation, and immune response. While there are some limitations associated with N-(4-chlorophenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide, there are several future directions for research on this compound that can lead to the development of new drugs with improved therapeutic properties.
Synthesemethoden
N-(4-chlorophenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide has been synthesized using various methods, including the reaction of 4-chloroaniline with 4-methoxyphenylethylamine followed by reaction with ethanediamine. Another method involves the reaction of 4-chloroaniline with 4-methoxyphenylethylamine in the presence of a catalyst, followed by reaction with ethanediamine. These methods have been optimized to obtain a high yield of N-(4-chlorophenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide with high purity.
Wissenschaftliche Forschungsanwendungen
N-(4-chlorophenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. Studies have shown that N-(4-chlorophenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide can inhibit the growth of cancer cells and induce apoptosis. It has also been shown to have anti-inflammatory properties and can suppress the production of pro-inflammatory cytokines. Furthermore, N-(4-chlorophenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide has been shown to have immunomodulatory effects, making it a potential therapeutic agent for autoimmune disorders.
Eigenschaften
IUPAC Name |
N'-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3/c1-23-15-8-2-12(3-9-15)10-11-19-16(21)17(22)20-14-6-4-13(18)5-7-14/h2-9H,10-11H2,1H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKSGMKQNZGEGQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)C(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(4-chlorophenyl)-N2-(4-methoxyphenethyl)oxalamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(3,5-dimethylphenyl)propyl]-1H-benzimidazole](/img/structure/B4889103.png)

![5-(2-furyl)-N-(4-methoxybenzyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4889118.png)

![4-{[(4-chlorophenyl)thio]methyl}-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B4889133.png)
![3-{[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,3-oxazolidin-2-one](/img/structure/B4889139.png)
![5-(3,4-dimethoxyphenyl)-1-(3-methylphenyl)-3-[(3-methylphenyl)amino]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4889149.png)

![1-bromo-2-[2-(3-ethoxyphenoxy)ethoxy]benzene](/img/structure/B4889170.png)
![N-{2-[(4-chlorobenzyl)thio]ethyl}-N'-(4-chlorophenyl)urea](/img/structure/B4889177.png)

![1-[2-(2,4-dimethylphenoxy)ethoxy]-2-methoxy-4-methylbenzene](/img/structure/B4889191.png)
![5-{3-[2-(3-ethyl-5-methylphenoxy)ethoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4889206.png)
![N~2~-(4-bromophenyl)-N~1~-(sec-butyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4889216.png)